(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE
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Overview
Description
(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structural features It contains a piperazine ring substituted with a nitrophenyl group and a propenone moiety with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.
Formation of the Propenone Moiety: The propenone moiety is formed through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitrophenyl group and piperazine ring suggests possible applications in developing drugs with antimicrobial, anticancer, or neuroactive properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine: Similar structure but lacks the propenone moiety.
2,3-Diphenylpropenone: Similar structure but lacks the piperazine and nitrophenyl groups.
N-Phenylpiperazine: Similar structure but lacks the nitrophenyl and propenone groups.
Uniqueness
(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is unique due to the combination of the nitrophenyl group, piperazine ring, and propenone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-1-[4-(4-nitrophenyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(24(21-9-5-2-6-10-21)19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,19H,15-18H2/b24-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBCXSKMIFKS-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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